molecular formula C27H23N5O5S2 B8257941 BMS-986141 CAS No. 1478711-48-6

BMS-986141

Cat. No.: B8257941
CAS No.: 1478711-48-6
M. Wt: 561.6 g/mol
InChI Key: KEEBLYWBELVGPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BMS-986141 is a novel, orally active, reversible, and selective small-molecule antagonist of Protease-Activated Receptor 4 (PAR4) . It specifically targets the PAR4 receptor on platelets, a key thrombin receptor that mediates sustained platelet activation and is implicated in thrombus growth and stability . By reversibly inhibiting PAR4, this compound effectively blocks thrombin-induced platelet aggregation without affecting activation through other pathways like PAR1, providing a targeted mechanism for antithrombotic research . In preclinical and early clinical studies, this compound demonstrated robust antithrombotic efficacy with a potentially wider therapeutic window and lower bleeding risk compared to existing antiplatelet agents such as clopidogrel . A first-in-human study in healthy participants showed that this compound was safe and well-tolerated, exhibiting dose-proportional pharmacokinetics and potent, concentration-dependent inhibition of PAR4-mediated platelet aggregation . Its pharmacodynamic profile includes a long half-life (approximately 33 to 45 hours) and sustained target inhibition, making it a valuable tool for investigating prolonged antiplatelet effects . With its high specificity and favorable pharmacokinetic profile, this compound is an essential research compound for exploring novel antithrombotic therapies, the pathophysiology of atherothrombotic diseases, and the distinct biological role of PAR4 activation in platelets and other cell types . This product is for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

4-[4-[[6-methoxy-2-(2-methoxyimidazo[2,1-b][1,3,4]thiadiazol-6-yl)-1-benzofuran-4-yl]oxymethyl]-1,3-thiazol-2-yl]-N,N-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N5O5S2/c1-31(2)25(33)16-7-5-15(6-8-16)24-28-17(14-38-24)13-36-21-9-18(34-3)10-22-19(21)11-23(37-22)20-12-32-26(29-20)39-27(30-32)35-4/h5-12,14H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEEBLYWBELVGPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)C2=NC(=CS2)COC3=CC(=CC4=C3C=C(O4)C5=CN6C(=N5)SC(=N6)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1478711-48-6
Record name BMS-986141
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1478711486
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BMS-986141
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14942
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BMS-986141
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W530IRZ40G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BMS-986141 involves multiple steps, starting from commercially available starting materials. The key steps typically include:

    Formation of the Core Structure: The synthesis begins with the construction of the core structure through a series of condensation and cyclization reactions.

    Functional Group Modifications: Subsequent steps involve the introduction and modification of functional groups to achieve the desired pharmacological properties.

    Purification: The final compound is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

BMS-986141 undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the compound, potentially altering its pharmacological properties.

    Reduction: Reduction reactions can be used to convert certain functional groups to more stable forms.

    Substitution: Substitution reactions are crucial for introducing or replacing functional groups to enhance the compound’s activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For instance, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

BMS-986141 has a wide range of scientific research applications:

Mechanism of Action

BMS-986141 exerts its effects by selectively antagonizing PAR4, a receptor involved in platelet activation and aggregation. By blocking this receptor, this compound inhibits platelet aggregation, thereby reducing the risk of thrombus formation. This mechanism is particularly beneficial in conditions where excessive platelet aggregation can lead to adverse cardiovascular events .

Comparison with Similar Compounds

BMS-986141 vs. BMS-986120

BMS-986120 , the first PAR4 antagonist from Bristol-Myers Squibb, shares structural similarities with this compound but differs in pharmacokinetic and clinical profiles:

Parameter This compound BMS-986120
Target Affinity IC₅₀ = 0.4–2.2 nM Kd = 0.098 nM
Half-Life 33.7–44.7 hours (humans) ~4 hours (humans)
Dosing Once daily due to long half-life Likely requires multiple daily doses
Clinical Progress Phase II trials (terminated early in stroke/TIA; ongoing in NCT05093790) Phase I completed (PROBE trial)
Bleeding Risk Minimal in preclinical and clinical studies Low bleeding profile in primates
Combination Therapy Synergistic with apixaban (factor Xa inhibitor) under high shear stress No combination data reported

Key Findings :

  • Potency vs. Durability : BMS-986120 has higher PAR4 affinity, but this compound’s prolonged half-life enables sustained platelet inhibition, reducing dosing frequency .
  • However, this compound is under investigation in a phase IIa trial (NCT05093790) for thrombotic risk reduction .
  • Combination Potential: this compound reduced platelet-rich thrombus formation by 39.3% when combined with apixaban, highlighting additive efficacy in arterial thrombosis prevention .
Other PAR4 Antagonists in Development
  • Pepducins and Antibodies: Preclinical candidates like parmodulin-2 and anti-PAR4 monoclonal antibodies are under study but lack clinical data .
  • Structural Optimization : this compound and BMS-986120 belong to the imidazothiadiazole class, optimized for oral bioavailability and selectivity .

Biological Activity

BMS-986141 is a novel oral antagonist of the protease-activated receptor 4 (PAR4), which plays a significant role in platelet aggregation and thrombus formation. This compound has garnered attention for its potential in antithrombotic therapy, particularly due to its robust biological activity and favorable safety profile.

This compound selectively inhibits PAR4, a G-protein coupled receptor activated by thrombin, which is crucial in the coagulation cascade. By blocking PAR4, this compound reduces platelet activation and aggregation, thereby mitigating thrombus formation while minimizing the risk of bleeding associated with traditional antiplatelet therapies.

Pharmacokinetics and Pharmacodynamics

A first-in-human study evaluated the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound. Key findings include:

  • Dose-Proportionality : The pharmacokinetics were dose-proportional across a range of doses from 2.5 mg to 150 mg.
  • Maximum Concentrations : Observed maximum concentrations were 17.6 ng/mL for 2.5 mg and 958 ng/mL for 150 mg doses.
  • Half-Life : The mean half-life ranged from 33.7 to 44.7 hours, indicating prolonged action suitable for once-daily dosing.
  • Platelet Aggregation Inhibition : Doses of this compound ≥10 mg completely inhibited PAR4 agonist-induced platelet aggregation for up to 24 hours post-dose .

Safety and Efficacy

In clinical trials, this compound demonstrated:

  • Robust Antithrombotic Activity : In preclinical models, it showed significant antithrombotic effects with low bleeding risk compared to clopidogrel.
  • Well-Tolerated Profile : The compound was well tolerated by participants across multiple ascending dose studies, with no serious adverse events reported .

Comparative Efficacy

A comparative analysis was conducted against existing antiplatelet agents:

Agent Efficacy Bleeding Risk
ClopidogrelModerateHigher
This compoundHighLow

This table illustrates the potential of this compound to provide enhanced efficacy with reduced bleeding complications.

Case Studies

In animal models, particularly cynomolgus monkeys, this compound was shown to effectively prevent occlusive arterial thrombosis without significantly prolonging bleeding time. This suggests its potential utility in clinical settings where both efficacy and safety are paramount .

Genetic Considerations

Research has indicated that genetic variations in PAR4 may influence individual responses to PAR4 antagonists. However, studies involving mutagenesis have shown that these variations do not significantly alter the pharmacodynamic effects of this compound, making it a viable option for diverse patient populations .

Q & A

Q. What is the pharmacological mechanism of BMS-986141, and how was its selectivity for PAR-4 demonstrated?

this compound is a highly selective protease-activated receptor 4 (PAR-4) antagonist with an IC50 of 0.4 nM against PAR4-mediated platelet activation. Its mechanism involves blocking thrombin-induced calcium mobilization in platelets, specifically inhibiting the secondary phase of PAR4 signaling while sparing rapid PAR1 responses. Selectivity was confirmed via ex vivo studies in human blood, where this compound reduced platelet deposition by ~20% under high shear (800 s⁻¹) without affecting fibrin formation .

Q. What experimental models have been used to evaluate this compound’s antithrombotic efficacy?

  • In vitro : PAR4 agonist peptide (AYPGKF)-induced platelet aggregation assays (IC50 = 2.2 nM ) in human platelets, demonstrating concentration-dependent inhibition (0–1 μM range) .
  • In vivo : Cynomolgus monkey arterial thrombosis models, where 0.5 mg/kg reduced thrombus weight by 88% and extended renal bleeding time (KBT) by 1.2-fold . Microfluidic assays under high shear (800 s⁻¹) using human whole blood perfused over von Willebrand factor/tissue factor (vWF/TF) surfaces showed ~20% reduction in platelet deposition .

Q. What clinical trial designs have assessed this compound’s safety and pharmacokinetics (PK)/pharmacodynamics (PD)?

First-in-human trials used randomized, double-blind, placebo-controlled designs:

  • Single-Ascending Dose (SAD) : Evaluated doses up to 150 mg , showing dose-proportional PK and >24-hour inhibition of PAR4-AP-induced platelet aggregation at 75–150 mg .
  • Multiple-Ascending Dose (MAD) : Demonstrated sustained PD effects (complete inhibition of PAR4-AP aggregation at ≥10 mg) with no significant bleeding risk .

Advanced Research Questions

Q. How do this compound’s antithrombotic effects compare to P2Y12 inhibitors like ticagrelor in preclinical models?

In cynomolgus monkeys, this compound (0.5 mg/kg ) and ticagrelor (3 mg/kg ) achieved comparable thrombus reduction (88% vs. 89% ). However, this compound caused a 1.2-fold increase in mesenteric bleeding time (MBT) versus ticagrelor’s >10-fold increase , suggesting a superior safety profile . This selectivity arises from PAR4’s role in sustained platelet activation, unlike P2Y12’s broader signaling .

Q. What contradictions exist in this compound’s effects on platelet-rich vs. fibrin-rich thrombi?

Under high shear, this compound reduces platelet-rich thrombus area by 39.3% but has minimal impact on fibrin-rich thrombi (11.7% reduction ). In contrast, factor Xa inhibitors (e.g., apixaban) reduce fibrin-rich thrombi by 19.6% but lack antiplatelet effects. This dichotomy highlights the need for combination therapies to address both thrombus components .

Q. Why were Phase II trials for stroke prevention (NCT02671461) terminated despite promising preclinical data?

The trial (this compound + aspirin vs. placebo + aspirin in recurrent stroke/TIA patients) was halted for undisclosed reasons, potentially due to:

  • Insufficient efficacy in reducing stroke recurrence.
  • Safety concerns in high-risk populations.
  • Challenges in balancing antithrombotic benefits with bleeding risks, as seen in PAR-1 antagonist trials .

Q. What methodological challenges arise when combining this compound with factor Xa inhibitors?

Synergy studies require precise dosing to isolate mechanistic effects:

  • Apixaban (20–80 ng/mL) reduced fibrin-rich thrombi, while this compound targeted platelet-rich thrombi. Combined therapy provided 27.8% additional reduction in platelet-rich thrombi but no additive fibrin effects .
  • PK/PD modeling must account for differential clearance rates and receptor-binding kinetics to optimize dosing schedules .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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